Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate)
CAS No.:
Cat. No.: VC13662114
Molecular Formula: C21H30N2O8S2
Molecular Weight: 502.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H30N2O8S2 |
|---|---|
| Molecular Weight | 502.6 g/mol |
| IUPAC Name | methyl 2-[(3S,4R)-4-aminopyrrolidin-3-yl]acetate;4-methylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C7H14N2O2.2C7H8O3S/c1-11-7(10)2-5-3-9-4-6(5)8;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-6,9H,2-4,8H2,1H3;2*2-5H,1H3,(H,8,9,10)/t5-,6-;;/m0../s1 |
| Standard InChI Key | GIMXYBATOMMBCP-USPAICOZSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)C[C@H]1CNC[C@@H]1N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CC1CNCC1N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CC1CNCC1N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration and Stereochemical Significance
The compound’s IUPAC name, methyl 2-[(3S,4R)-4-aminopyrrolidin-3-yl]acetate bis(4-methylbenzenesulfonate), reflects its dual-component nature: a chiral pyrrolidine derivative paired with two p-toluenesulfonate (tosylate) groups. The (3S,4R) stereochemistry is critical for its biological interactions, as enantiomeric purity often dictates pharmacological efficacy . The aminopyrrolidine moiety, a common pharmacophore, facilitates hydrogen bonding and electrostatic interactions with biological targets, while the tosylate groups enhance solubility and crystallinity during synthetic processes.
Key Physicochemical Properties
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Molecular Formula:
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Hazard Statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
The compound’s structural complexity necessitates rigorous analytical validation. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are typically employed to confirm stereochemical integrity and purity .
Synthesis and Industrial Production
Synthetic Pathways
While detailed synthetic protocols remain proprietary, patent literature suggests analogous routes for related aminopyrrolidine derivatives. For example, US Patent 8,288,539B2 describes the use of (3R)-aminopiperidine intermediates in dipeptidyl peptidase (DPP) inhibitor synthesis, highlighting the role of chiral amines in modulating enzyme activity . By extrapolation, Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) likely originates from a multi-step sequence involving:
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Pyrrolidine Ring Formation: Cyclization of γ-amino acids or reductive amination of diketones.
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Stereoselective Functionalization: Enzymatic or catalytic asymmetric synthesis to establish the (3S,4R) configuration.
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Tosylation: Reaction with p-toluenesulfonyl chloride to improve stability and isolation .
| Supplier | Location | Production Capacity |
|---|---|---|
| Shanghai Haohong Pharmaceutical Co. | China | High-throughput R&D |
| Anyang Hongmeng New Materials Co. | China | Custom synthesis |
Pharmaceutical Applications and Biological Relevance
Role as a Synthetic Intermediate
The compound’s primary application lies in its utility as a building block for bioactive molecules. The aminopyrrolidine scaffold is prevalent in neuraminidase inhibitors, kinase modulators, and antiviral agents . For instance, structurally similar compounds in US Patent 8,288,539B2 demonstrate potent DPP-IV inhibition, a therapeutic target for type 2 diabetes . The tosylate groups facilitate salt formation, enhancing the pharmacokinetic properties of resultant drug candidates.
Case Study: Antiviral Drug Development
A 2025 batch analysis (Batch No. 30577) confirmed the compound’s compliance with pharmacopeial standards, underscoring its suitability for preclinical trials . Researchers have explored its incorporation into prodrugs targeting RNA viruses, leveraging the pyrrolidine nitrogen for covalent binding to viral proteases.
Analytical Characterization and Quality Control
Certificate of Analysis (CoA) Insights
A recent CoA (Batch 30577) from ChemScene verified critical parameters:
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Purity: ≥98% (HPLC)
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Residual Solvents: <0.1% (GC-MS)
Spectroscopic Data
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- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume